

physical and chemical properties of 5-Bromothieno[2,3-b]pyridine

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Compound of Interest

Compound Name: 5-Bromothieno[2,3-b]pyridine

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5-Bromothieno[2,3-b]pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **5-Bromothieno[2,3-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and reactivity. Furthermore, it delves into the biological context of thieno[2,3-b]pyridine derivatives as kinase inhibitors, providing detailed experimental protocols and visual workflows to support further research and development.

Core Physical and Chemical Properties

While specific experimental data for the parent **5-Bromothieno[2,3-b]pyridine** is not extensively documented in publicly available literature, the following table summarizes its known properties and provides data for closely related derivatives to offer a comparative perspective.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrNS	
Molecular Weight	214.09 g/mol	
Appearance	Likely a solid at room temperature	Inferred from derivatives
Melting Point	Data not available for the parent compound. Derivatives exhibit a wide range of melting points, e.g., 3-amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: 282–283 °C.	[1]
Boiling Point	Data not available for the parent compound. The related compound 3-Bromothieno[2,3-b]pyridine has a predicted boiling point of 299.8°C at 760 mmHg.	[2]
Solubility	Expected to have low solubility in water and be soluble in common organic solvents like dichloromethane and chloroform. Thieno[2,3-b]pyridine derivatives are generally known for their poor aqueous solubility.	[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Bromothieno[2,3-b]pyridine**. Below is a summary of expected spectral characteristics based on data from analogous compounds.

Technique	Expected Characteristics
¹ H NMR	The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. For example, in 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related heterocyclic system, proton signals appear in the aromatic region (δ 6.5-8.5 ppm).[4][5]
¹³ C NMR	The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the thieno[2,3-b]pyridine core. In 5-Bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals are observed between δ 100-150 ppm.[4][5]
IR Spectroscopy	The infrared spectrum will exhibit characteristic absorption bands for the C-Br stretching, as well as C=C and C=N stretching vibrations within the aromatic rings. Aromatic C-H stretching bands are expected above 3000 cm^{-1} .[6][7]
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.09 g/mol), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br).

Chemical Reactivity and Synthesis

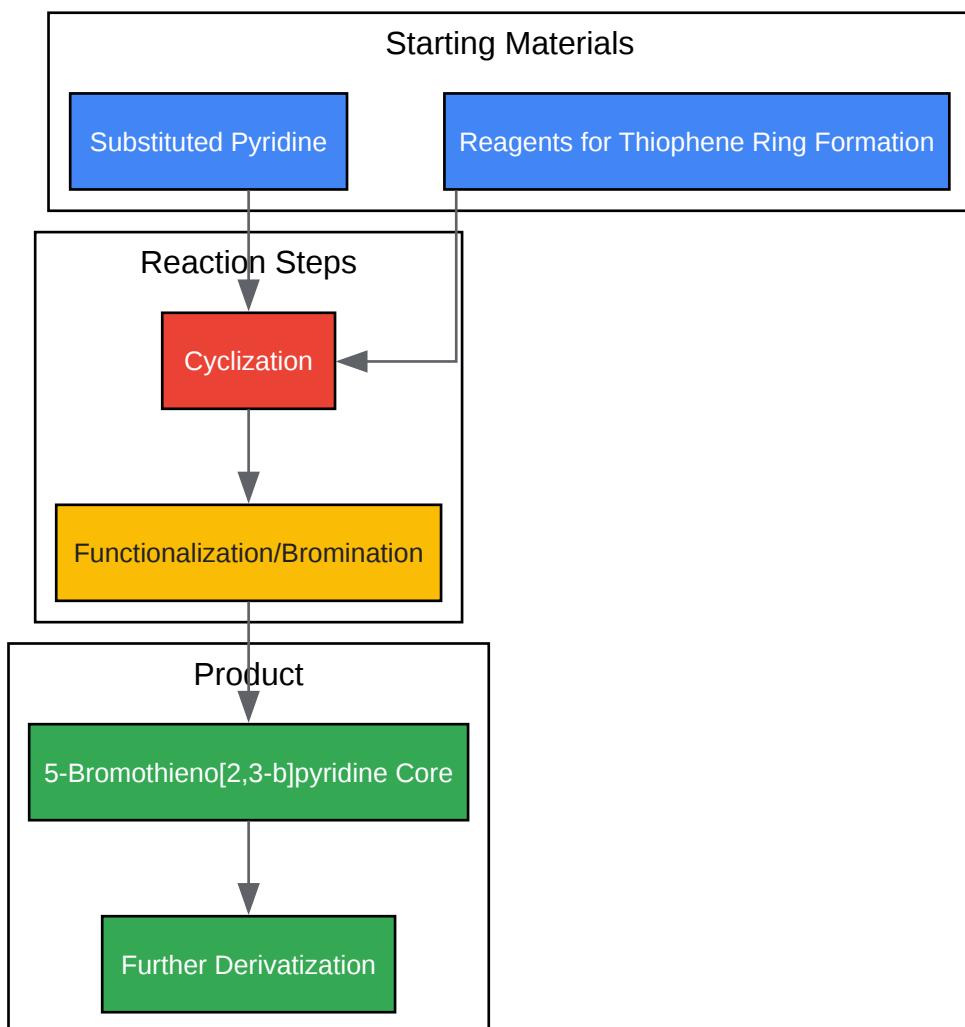
The bromine atom at the 5-position of the thieno[2,3-b]pyridine ring system imparts significant reactivity, making it a versatile intermediate for the synthesis of a wide array of derivatives. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the C-Br bond, making it susceptible to nucleophilic substitution and a suitable handle for various cross-coupling reactions.

General Synthesis of the Thieno[2,3-b]pyridine Core

The synthesis of the thieno[2,3-b]pyridine scaffold often involves the cyclization of a substituted pyridine derivative. A common strategy is the Gewald reaction, which utilizes a ketone or

aldehyde, a compound with an active methylene group, and elemental sulfur. For substituted thieno[2,3-b]pyridines, a multi-step synthesis starting from a substituted pyridine is typically employed.

General Synthesis of Thieno[2,3-b]pyridine Derivatives



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Caption: A generalized workflow for the synthesis of **5-Bromothieno[2,3-b]pyridine** derivatives.

Experimental Protocols

Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative (A Representative Protocol)

This protocol is adapted from the synthesis of related 3-aminothieno[2,3-b]pyridine-2-carboxamides and illustrates a common synthetic route.[\[1\]](#)[\[8\]](#)

- Preparation of the Pyridine-2-thione Intermediate:

- A mixture of a suitable β -ketoenolate, cyanothioacetamide, and a catalytic amount of piperidine in ethanol is refluxed for several hours.
- The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 2-thioxo-1,2-dihdropyridine-3-carbonitrile.

- S-Alkylation and Cyclization:

- To a solution of the pyridine-2-thione in a suitable solvent (e.g., DMF or ethanol) containing a base (e.g., potassium hydroxide or sodium ethoxide), an appropriate α -halo-carbonyl compound (e.g., 2-chloro-N-phenylacetamide) is added.
- The mixture is stirred at room temperature or heated to reflux for a specified time.
- The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water.
- The resulting precipitate, the 3-aminothieno[2,3-b]pyridine derivative, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Determination of Melting Point (General Protocol)

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.[\[9\]](#)[\[10\]](#)

- Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

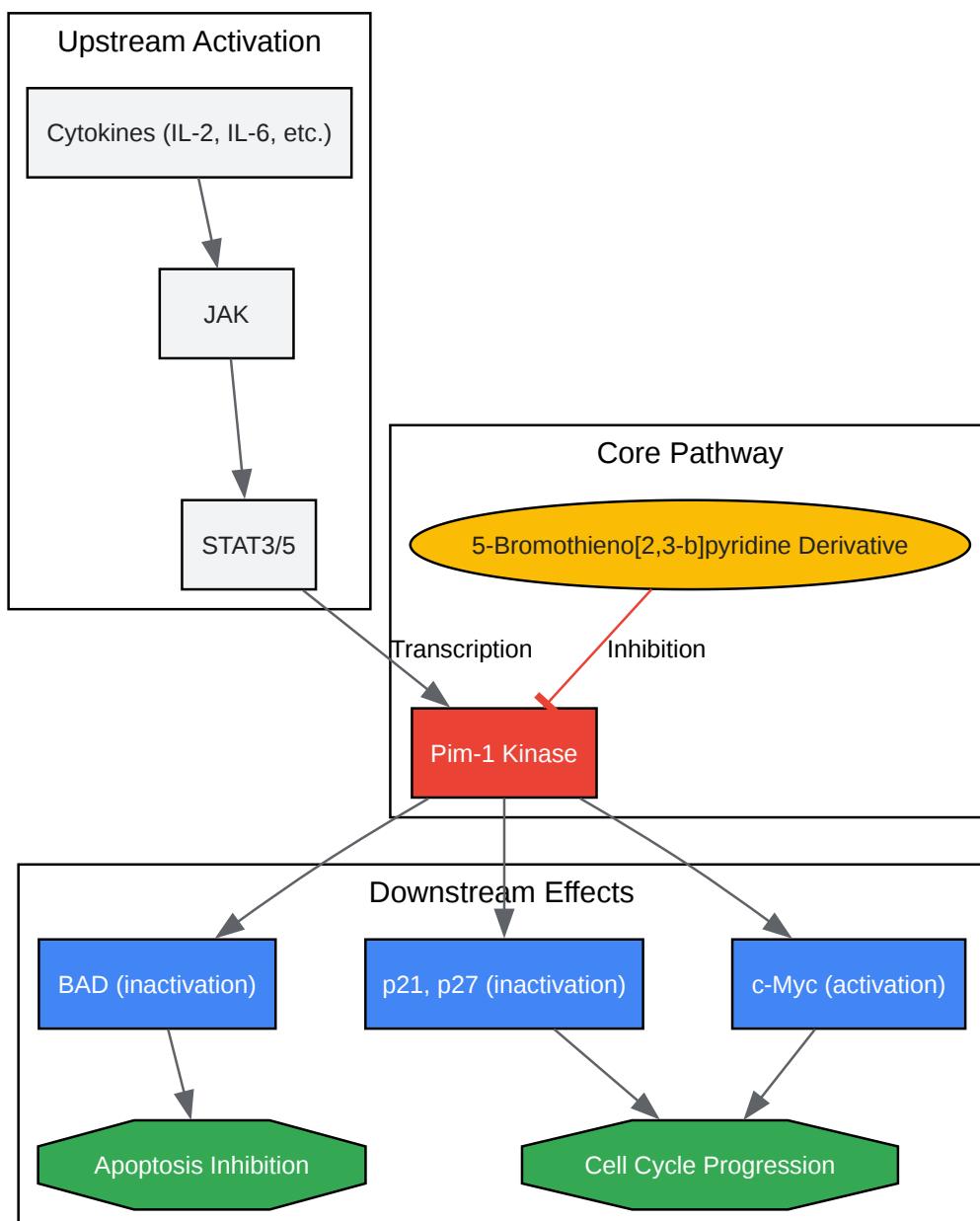
Biological Activity and Signaling Pathways

Derivatives of thieno[2,3-b]pyridine have emerged as a promising class of compounds in cancer research, with many exhibiting potent inhibitory activity against Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with various cancers, making it an attractive therapeutic target.

Pim-1 Kinase Signaling Pathway

The signaling cascade involving Pim-1 is complex and integrated with other major cellular pathways. The diagram below illustrates the central role of Pim-1 and the points of intervention by inhibitors like **5-Bromothieno[2,3-b]pyridine** derivatives.

Pim-1 Kinase Signaling Pathway and Inhibition

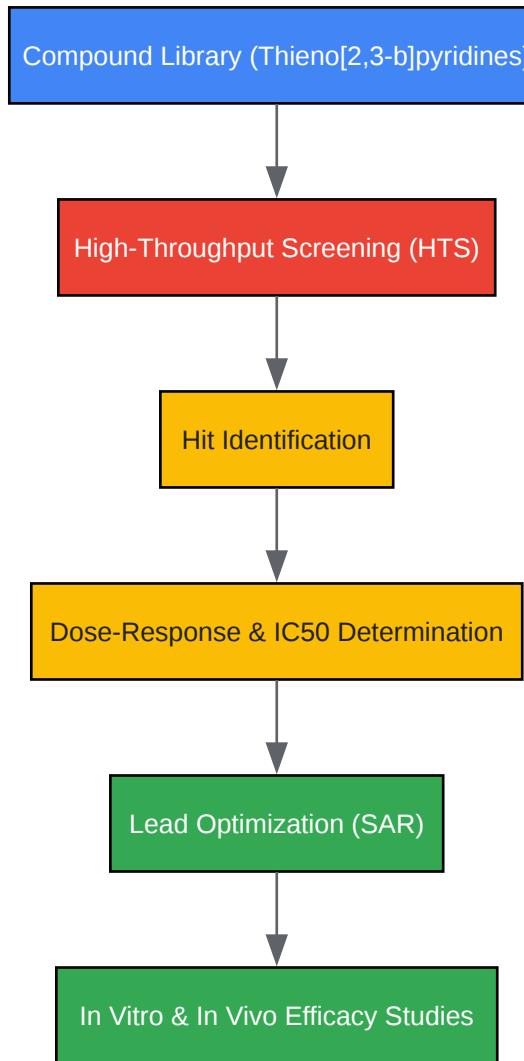
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Caption: The Pim-1 signaling pathway is activated by cytokines via JAK/STAT, leading to cell survival and proliferation. **5-Bromothieno[2,3-b]pyridine** derivatives can inhibit Pim-1 kinase activity.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of **5-Bromothieno[2,3-b]pyridine** derivatives as kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Kinase Inhibitor Screening Workflow

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Caption: A standard workflow for the screening and development of kinase inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

A common method to quantify the inhibitory activity of compounds against Pim-1 kinase is the ADP-Glo™ luminescent assay.[\[11\]](#)[\[12\]](#)

- Reaction Setup: In a 384-well plate, the test compound (a **5-Bromothieno[2,3-b]pyridine** derivative) is incubated with recombinant Pim-1 kinase and a suitable peptide substrate in a kinase buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.
- ATP Depletion: After the incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
- Data Acquisition: The luminescence is measured using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus reflects the Pim-1 kinase activity.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

This comprehensive guide provides a foundational understanding of **5-Bromothieno[2,3-b]pyridine** for its application in research and drug development. While some physical properties of the parent compound require further experimental determination, the information on its synthesis, reactivity, and the biological context of its derivatives offers a solid starting point for future investigations.

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